Iodoethane

Catalog No.
S564965
CAS No.
75-03-6
M.F
C2H5I
CH3CH2I
C2H6I-
M. Wt
156.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoethane

CAS Number

75-03-6

Product Name

Iodoethane

IUPAC Name

iodoethane

Molecular Formula

C2H5I
CH3CH2I
C2H6I-

Molecular Weight

156.97 g/mol

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3

InChI Key

HVTICUPFWKNHNG-UHFFFAOYSA-N

SMILES

CCI

Solubility

0.03 M
Solubility in water, g/100ml at 20 °C: 0.4

Synonyms

1-Iodoethane; Ethyl Iodide; Hydriodic Ether; NSC 8825;

Canonical SMILES

CC.[I-]

Organic Synthesis

  • Ethylating agent

    Iodoethane is a valuable ethylating agent, meaning it can introduce an ethyl group (C₂H₅) to other molecules. This process plays a crucial role in the synthesis of various organic compounds, including:

    • Pharmaceuticals ()
    • Dyes and pigments ()
    • Agrochemicals ()
  • Grignard reagent formation

    Iodoethane reacts with magnesium metal to form ethylmagnesium iodide, also known as the Grignard reagent. This potent nucleophile is widely used in organic synthesis for various reactions, including:

    • C-C bond formation ()
    • Aldehyde and ketone functionalization ()

Research Applications

Beyond organic synthesis, iodoethane finds applications in other scientific research areas:

  • Chemical intermediate: Iodoethane serves as a chemical intermediate in the production of various other chemicals, such as ethanethiol (ethyl mercaptan) and diethyl ether.
  • Solvent: In some specific research settings, iodoethane is used as a solvent due to its ability to dissolve certain organic compounds.

Iodoethane, also known as ethyl iodide, is a colorless, flammable organic compound with the chemical formula C₂H₅I. It is classified as a primary iodoalkane, characterized by the presence of an iodine atom attached to an ethyl group. Iodoethane is notable for its reactivity and versatility in organic synthesis, particularly as an ethylating agent due to the excellent leaving group properties of iodide ions. On exposure to air and light, it can decompose, resulting in a yellowish or reddish tint due to dissolved iodine .

, primarily through nucleophilic substitution mechanisms. Its high reactivity allows it to undergo:

  • S_N2 Reactions: Iodoethane is a strong substrate for S_N2 reactions, where nucleophiles attack the carbon atom bonded to the iodine atom, leading to the substitution of the iodide ion .
  • Methylation Reactions: It can methylate various nucleophiles, including carbon, oxygen, sulfur, nitrogen, and phosphorus. The reaction typically favors softer nucleophiles due to the nature of the iodide ion .
  • Decomposition: In the presence of light and air, iodoethane can decompose into iodine and other products .

Iodoethane can be synthesized using several methods:

  • Reaction of Ethanol with Iodine and Phosphorus: This method involves heating ethanol with iodine and red phosphorus to produce iodoethane:
    3C2H5OH+PI33C2H5I+H3PO33C_2H_5OH+PI_3\rightarrow 3C_2H_5I+H_3PO_3
    This reaction generates phosphorus triiodide in situ .
  • Hydroiodic Acid Reaction: Ethanol can react with hydroiodic acid to yield iodoethane while distilling off the product .
  • Dimethyl Sulfate Method: A less common method involves reacting dimethyl sulfate with potassium iodide .
  • Tennessee Eastman Process: Iodoethane is formed as an intermediate in this process through a catalytic reaction between methyl acetate and lithium iodide .

Iodoethane finds applications across various fields:

  • Organic Synthesis: It serves as a key reagent for ethylation reactions in organic chemistry.
  • Pharmaceuticals: Utilized in the synthesis of various pharmaceuticals due to its alkylating properties.
  • Chemical Research: Employed in studies involving nucleophilic substitution mechanisms .

Research has explored the interactions of iodoethane with different nucleophiles. Studies indicate that iodoethane's reactivity varies significantly depending on the nature of the nucleophile involved. For instance, it preferentially reacts with softer nucleophiles like thiocyanates over harder ones like amines, demonstrating its selectivity in

Iodoethane shares similarities with other halogenated hydrocarbons but exhibits unique characteristics that distinguish it:

Compound NameChemical FormulaKey Features
IodomethaneCH₃IHighly reactive; used for methylation reactions
Ethyl BromideC₂H₅BrLess reactive than iodoethane; good leaving group
Ethyl ChlorideC₂H₅ClEven less reactive; commonly used as a solvent
BromoethaneC₂H₄BrSimilar ethyl structure but less effective as an alkylating agent

Uniqueness of Iodoethane

  • Reactivity: Iodoethane is more reactive than both ethyl bromide and ethyl chloride due to the weaker carbon-iodine bond.
  • Alkylation Efficiency: It is particularly effective for alkylating softer nucleophiles compared to related compounds.
  • Safety Concerns: Due to its high reactivity and toxicity, handling iodoethane requires more stringent safety protocols than its chlorinated or brominated counterparts.

Structural Characteristics and Identification

Iodoethane belongs to the iodoalkane family, consisting of an ethane molecule with one hydrogen atom substituted by an iodine atom. This creates a reactive carbon-iodine bond that defines much of its chemical behavior.

Chemical Identification Parameters:

  • Chemical Formula: C₂H₅I
  • Molecular Weight: 155.97 g/mol
  • CAS Number: 75-03-6
  • IUPAC Name: Iodoethane
  • Lewis Structure: An ethyl group with an iodine atom attached to one terminal carbon

Physical Properties

Iodoethane possesses distinctive physical characteristics that contribute to its utility in various applications. Below is a comprehensive table of its key physical parameters:

PropertyValue
Physical StateColorless liquid (fresh); yellow to brown (aged)
Melting Point-108°C to -111.10°C
Boiling Point69-73°C (at atmospheric pressure)
Density1.93-1.95 g/cm³ (at 20°C)
Vapor Density5.38 (relative to air)
Vapor Pressure17.7 kPa (133 hPa at 18°C)
Refractive Index1.5133 (20°C)
Flash Point53°C
Solubility in Water4 g/L (20°C)
Organic SolubilityMiscible with alcohol, diethyl ether, hydrocarbons
OdorLight, delicate, ether-like
Dielectric Constant7.4 (20°C)
Viscosity5.925 mPa·s (at 20°C)

Chemical Reactivity

Iodoethane exhibits significant chemical reactivity, particularly in nucleophilic substitution reactions. Its stability is compromised by several factors:

  • Decomposition occurs upon exposure to light, moisture, and air
  • Incompatible with strong bases, magnesium, and strong oxidizing agents
  • The carbon-iodine bond is relatively weak, making iodide an excellent leaving group
  • Undergoes slow decomposition even in solution (4 g/L)

From a chemical perspective, iodoethane remains stable under proper storage conditions but demonstrates high reactivity toward nucleophiles due to the polarized carbon-iodine bond. This reactivity forms the basis for its extensive use in organic synthesis.

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO LIGHT.

XLogP3

2.1

Boiling Point

72.5 °C
72 °C

Flash Point

61 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.4 (calculated)

Density

Relative density (water = 1): 1.936

LogP

2.0 (LogP)
2.0

Melting Point

-111.1 °C
-108 °C

UNII

59PO05D39L

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.22%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (98.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (86.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (84.3%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (90.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

135.74 mmHg
Vapor pressure, kPa at 18 °C: 13.3

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

75-03-6

Wikipedia

Ethyl_iodide

General Manufacturing Information

Plastic material and resin manufacturing
Ethane, iodo-: ACTIVE

Dates

Modify: 2023-08-15

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